3-methoxy-6-nitro-1H-indole
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Overview
Description
3-methoxy-6-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-6-nitro-1H-indole typically involves the nitration of 3-methoxyindole. One common method is the reaction of 3-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and by-products .
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-6-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-methoxy-6-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Chemistry: 3-methoxy-6-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds can interact with various biological targets, making them useful in drug discovery and development .
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. This compound may be explored for similar therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-methoxy-6-nitro-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity or modulate receptor signaling pathways. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3-methoxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitroindole: Lacks the methoxy group, which can affect its solubility and reactivity.
3-methoxy-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its biological activity and chemical reactivity.
Uniqueness: 3-methoxy-6-nitro-1H-indole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxy-6-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-10-8-4-6(11(12)13)2-3-7(8)9/h2-5,10H,1H3 |
InChI Key |
WNAOMWJJXGEWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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